21-Desacetyl Amcinonide-D4
Description
21-Desacetyl Amcinonide-D4 is a deuterated analog of 21-desacetyl amcinonide, a metabolite of the synthetic glucocorticoid amcinonide. Amcinonide is used clinically for its anti-inflammatory and immunosuppressive properties, primarily in dermatological applications . The desacetyl form lacks the acetyl group at the C21 position, altering its pharmacokinetic and metabolic stability compared to the parent compound. The deuterium labeling (D4) enhances its utility as an internal standard in mass spectrometry-based assays, reducing interference from endogenous compounds and improving quantification accuracy in biological matrices .
Properties
Molecular Formula |
C₂₆H₂₉D₄FO₆ |
|---|---|
Molecular Weight |
464.56 |
Synonyms |
(11β,16α)-16,17-[Cyclopentylidenebis(oxy)]-9-fluoro-11,21-dihydroxypregna-1,4-diene-3,20-dione-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key Differentiators
Structural Modifications: this compound vs. Deuterium substitution at C22 slows hydrogen-deuterium exchange, improving stability in analytical workflows . 21-Desacetyl Deflazacort: The oxazoline ring at C17 enhances resistance to hepatic metabolism compared to the hydroxyl group in prednisolone, contributing to deflazacort’s prolonged half-life .
In contrast, 21-desacetyl deflazacort undergoes CYP3A4-mediated oxidation to inactive metabolites (e.g., 6β-hydroxy-21-desacetyl deflazacort), necessitating dose adjustments with CYP3A4 inhibitors .
Analytical Utility: Deuterated forms like this compound are critical for minimizing matrix effects in LC-MS/MS assays. For example, the MRM transition for the deuterated form (m/z 464.1 → 123.9) avoids overlap with endogenous analytes, unlike non-deuterated 21-desacetyl deflazacort (m/z 400.1 → 123.9) .
Research and Development Implications
- This compound is pivotal in developing sensitive bioanalytical methods for amcinonide, as seen in deflazacort metabolite quantification .
- Structural insights from deuterated analogs guide the design of next-generation corticosteroids with optimized metabolic profiles and reduced off-target effects.
Q & A
Basic: How can researchers confirm the structural integrity and isotopic purity of 21-Desacetyl Amcinonide-D4 in experimental settings?
Answer:
Structural validation requires nuclear magnetic resonance (NMR) for stereochemical confirmation and high-resolution mass spectrometry (HRMS) to verify isotopic enrichment (e.g., deuterium incorporation at specific positions). For isotopic purity, compare experimental mass spectra with theoretical isotopic distribution patterns using software like MassLynx or XCalibur .
Basic: What analytical techniques are optimal for quantifying this compound in biological matrices?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound itself) ensures precision. Key parameters include:
- Chromatographic separation: C18 columns with gradient elution to resolve metabolites.
- Ionization mode: Electrospray ionization (ESI) in positive mode for corticosteroids.
- Validation: Adhere to FDA/ICH guidelines for sensitivity (LLOQ ≤1 ng/mL) and matrix effect assessment .
Advanced: How do deuterium isotope effects influence the pharmacokinetic behavior of this compound compared to its non-deuterated analog?
Answer:
Deuterium substitution at metabolically stable positions (e.g., methyl groups) reduces cytochrome P450-mediated metabolism , prolonging half-life (t½). Use in vitro microsomal assays to compare metabolic stability. For in vivo studies, employ compartmental modeling to assess differences in clearance (CL) and volume of distribution (Vd) .
Advanced: What strategies resolve discrepancies between in vitro and in vivo metabolic stability data for this compound?
Answer:
Discrepancies often arise from differences in enzyme kinetics (e.g., CYP3A4 vs. hepatic reductase activity) or protein binding . Mitigate by:
- Scaling in vitro data using physiologically based pharmacokinetic (PBPK) models.
- Cross-validating with hepatocyte or perfused liver models to capture phase II metabolism.
- Analyzing free vs. total drug concentrations in plasma .
Basic: What synthetic routes are used to prepare this compound with high isotopic enrichment?
Answer:
Deuterium is typically introduced via catalytic hydrogenation of precursor alkenes using deuterium gas (D2) and palladium catalysts. Post-synthesis, purify via preparative HPLC to ≥98% isotopic purity. Confirm regioselectivity using <sup>2</sup>H-NMR .
Advanced: How to design a study comparing the glucocorticoid receptor (GR) binding affinity of this compound with other corticosteroids?
Answer:
Use competitive radioligand binding assays with [<sup>3</sup>H]-dexamethasone as a tracer. Key steps:
- Receptor preparation: GR-expressing cell lysates (e.g., COS-7 cells).
- Data analysis: Calculate Ki values using the Cheng-Prusoff equation.
- Statistical rigor: Apply ANOVA with post-hoc Tukey tests to compare IC50 values across compounds .
Basic: What stability-indicating assays are recommended for this compound under varying storage conditions?
Answer:
Perform forced degradation studies under:
- Acidic/alkaline conditions (0.1M HCl/NaOH at 40°C).
- Oxidative stress (3% H2O2).
- Photolytic exposure (ICH Q1B guidelines).
Monitor degradation products via stability-indicating LC-MS and quantify using peak purity analysis .
Advanced: How to optimize sample preparation protocols to minimize matrix effects when analyzing this compound in complex tissues?
Answer:
- Extraction: Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) improves recovery.
- Matrix effect reduction: Dilute samples 1:5 with mobile phase or use post-column infusion to assess ion suppression.
- Internal standard calibration: Use structural analogs (e.g., 21-Desacetyl Deflazacort-D4) to normalize variability .
Basic: What are the critical parameters for validating an LC-MS/MS method for this compound in pharmacokinetic studies?
Answer:
- Selectivity: No interference from endogenous compounds at the retention time.
- Linearity: R<sup>2</sup> ≥0.99 over 1–1000 ng/mL.
- Accuracy/precision: ±15% deviation for QC samples.
- Carryover: ≤20% of LLOQ in blank injections post-calibration .
Advanced: How to interpret conflicting data on the metabolic half-life of this compound across different experimental models?
Answer:
Conflicting t½ values may stem from:
- Species-specific metabolism: Compare human hepatocytes vs. rodent models.
- Experimental design: Steady-state vs. single-dose studies.
- Analytical variability: Cross-validate assays between labs using shared reference standards.
Use meta-analysis to identify trends and publish uncertainty quantification in results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
